[1-(Dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine
Overview
Description
1-(Dimethyl-1,3-thiazol-5-yl)ethylamine is a chemical compound with the molecular formula C8H14N2S and a molecular weight of 170.28 g/mol . This compound contains a thiazole ring, which is a five-membered ring consisting of both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are often used in the development of pharmaceuticals and other biologically active agents .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found in many potent biologically active compounds .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence its interaction with its environment and its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives, including 1-(Dimethyl-1,3-thiazol-5-yl)ethylamine, can be achieved through various methods. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . Another method is the Cook-Heilbron synthesis, which uses α-haloketones and thiourea . These reactions typically require acidic or basic conditions and are carried out at elevated temperatures.
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
1-(Dimethyl-1,3-thiazol-5-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
1-(Dimethyl-1,3-thiazol-5-yl)ethylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(Dimethyl-1,3-thiazol-5-yl)ethylamine include other thiazole derivatives such as:
Thiazole: The parent compound of the thiazole family.
2-Aminothiazole: A thiazole derivative with an amino group at the 2-position.
4-Methylthiazole: A thiazole derivative with a methyl group at the 4-position.
Uniqueness
1-(Dimethyl-1,3-thiazol-5-yl)ethylamine is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of the dimethyl and ethyl groups can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
1-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-5(9-4)8-6(2)10-7(3)11-8/h5,9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLIGMQLZXNHQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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